4-(Trans-4-propylcyclohexyl)-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trans-4-propylcyclohexyl)-pentylbenzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a cyclohexyl ring substituted with a propyl group and a benzene ring attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-4-propylcyclohexyl)-pentylbenzene typically involves the following steps:
Preparation of Trans-4-propylcyclohexanol: This intermediate can be synthesized using a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase.
Formation of Trans-4-propylcyclohexylbenzene: The trans-4-propylcyclohexanol is then subjected to a Friedel-Crafts acylation reaction with benzene to form trans-4-propylcyclohexylbenzene.
Attachment of the Pentyl Chain: The final step involves the alkylation of trans-4-propylcyclohexylbenzene with a pentyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Trans-4-propylcyclohexyl)-pentylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives, substituted benzene compounds.
Scientific Research Applications
4-(Trans-4-propylcyclohexyl)-pentylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials for display technologies.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Trans-4-propylcyclohexyl)-pentylbenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially altering their function. Research is ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(Trans-4-ethylcyclohexyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
4-(Trans-4-butylcyclohexyl)benzene: Contains a butyl group instead of a propyl group.
4-(Trans-4-amylcyclohexyl)benzene: Features an amyl group in place of the propyl group.
Uniqueness
4-(Trans-4-propylcyclohexyl)-pentylbenzene is unique due to its specific combination of a propyl-substituted cyclohexyl ring and a pentyl-substituted benzene ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C20H32 |
---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
4-(4-propylcyclohexyl)pentylbenzene |
InChI |
InChI=1S/C20H32/c1-3-8-18-13-15-20(16-14-18)17(2)9-7-12-19-10-5-4-6-11-19/h4-6,10-11,17-18,20H,3,7-9,12-16H2,1-2H3 |
InChI Key |
GQDOULCFWNBECG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(C)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.